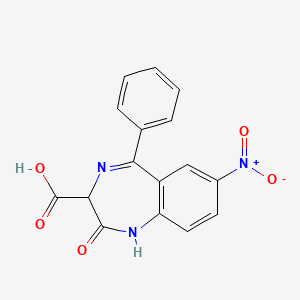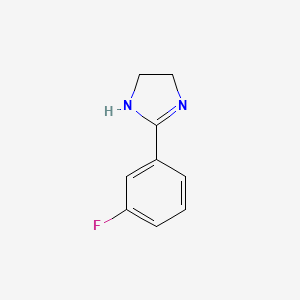
2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a fluorophenyl group in this compound adds unique properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring. The reaction can be summarized as follows:
Starting Materials: 3-fluoroaniline, glyoxal, ammonium acetate.
Reaction Conditions: Reflux in ethanol.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenyl-4,5-dihydro-1H-Imidazole: Lacks the fluorine atom, resulting in different chemical properties.
2-(4-fluorophenyl)-4,5-dihydro-1H-Imidazole: Similar structure but with the fluorine atom in a different position.
2-(3-chlorophenyl)-4,5-dihydro-1H-Imidazole: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring in 2-(3-fluorophenyl)-4,5-dihydro-1H-Imidazole imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to specific molecular targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
27423-83-2 |
|---|---|
Formule moléculaire |
C9H9FN2 |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H9FN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2,(H,11,12) |
Clé InChI |
QSQDHXMRVZKAHX-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


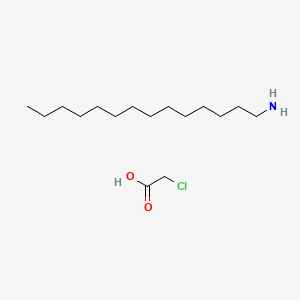
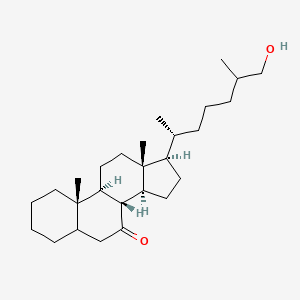
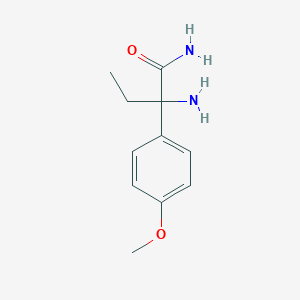
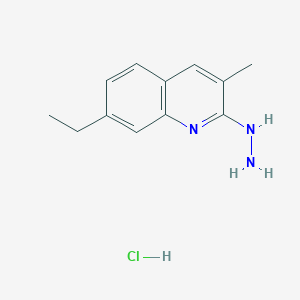

![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
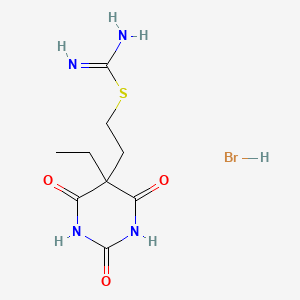

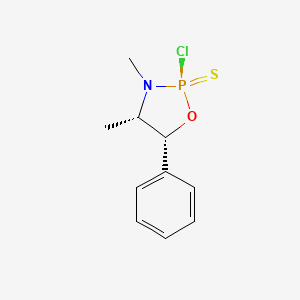
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
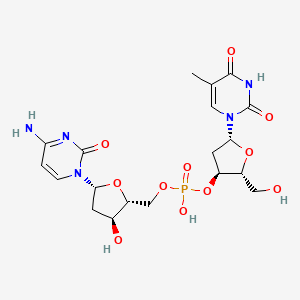
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)

